R-Nornicotine Displays 6.25-Fold Greater Potency than S-Nornicotine in Evoking Dopamine Release from Rat Nucleus Accumbens
In rat nucleus accumbens slices, (R)-nornicotine (the free base of the target hydrochloride salt) evoked concentration-dependent [3H]dopamine overflow with an EC50 value of 0.48 µM, whereas the (S)-enantiomer required a 6.25-fold higher concentration (EC50 = 3.0 µM) to achieve comparable effect. The reference agonist S(-)-nicotine exhibited an EC50 of 70 nM, underscoring the reduced potency of both nornicotine enantiomers relative to nicotine while highlighting the significant stereoselective advantage of the (R)-isomer over the (S)-isomer [1].
| Evidence Dimension | Functional potency for [3H]dopamine overflow (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.48 µM (R-nornicotine free base) |
| Comparator Or Baseline | S-nornicotine: EC50 = 3.0 µM; S(-)-nicotine: EC50 = 0.070 µM (70 nM) |
| Quantified Difference | R-nornicotine is 6.25-fold more potent than S-nornicotine; R-nornicotine is 6.9-fold less potent than S(-)-nicotine |
| Conditions | Rat nucleus accumbens slices, superfusion assay measuring [3H]dopamine overflow, concentration-response analysis |
Why This Matters
This quantitative stereoselectivity dictates that only the (R)-enantiomer achieves low-micromolar potency in mesolimbic dopamine release assays, a key parameter for addiction and reward pathway studies; substituting the (S)-enantiomer or racemate would require 6× higher concentrations, altering experimental design and potentially confounding receptor subtype interpretation.
- [1] Green TA, Crooks PA, Bardo MT, Dwoskin LP. Contributory role for nornicotine in nicotine neuropharmacology: nornicotine-evoked [3H]dopamine overflow from rat nucleus accumbens slices. Biochem Pharmacol. 2001;62(12):1597-1603. View Source
